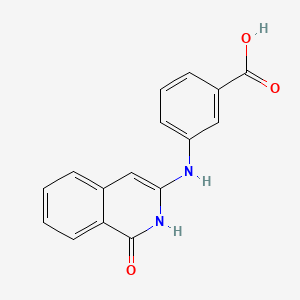
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is a compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoquinolinone moiety linked to a benzoic acid group through an amino linkage, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid typically involves the reaction of 2-(cyanomethyl)benzoic acid with amines. The reaction is carried out in high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene. The reaction conditions include heating the mixture for several hours to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Comparison with Similar Compounds
3-(Hetarylamino)-isoquinolin-1(2H)-ones: These compounds have similar structures but different substituents on the isoquinoline ring.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives share the isoquinolinone core but differ in the substituents attached to the core structure.
Uniqueness: 3-((1-Oxo-1,2-dihydroisoquinolin-3-yl)amino)benzoic acid is unique due to its specific amino linkage between the isoquinolinone and benzoic acid moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-[(1-oxo-2H-isoquinolin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-4-10(13)9-14(18-15)17-12-6-3-5-11(8-12)16(20)21/h1-9H,(H,20,21)(H2,17,18,19) |
InChI Key |
OYZKLRATOFJTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















